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molecular formula C13H19N3O3 B8630079 tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate

tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate

Cat. No. B8630079
M. Wt: 265.31 g/mol
InChI Key: STYUPNJIJKUKHF-UHFFFAOYSA-N
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Patent
US07799810B2

Procedure details

TEA (2.2 ml, 16 mmol) is added to a stirred solution of BOC-β-alanine (2.4 g, 12.7 mmol), HOAt (0.68 g, 5.0 mmol), EDCl.HCl (2.43 g, 12.7 mmol) in DCM and stirred at room temperature. After 1 hour, 3-aminopyridine (1.0 g, 10.6 mmol) is added and the mixture is stirred at room temperature for a further 3 hours. The mixture is then diluted with DCM (200 ml) and washed with 0.1 M HCl followed by 1M NaOH. The organic portion is dried (MgSO4) and concentrated in vacuo to afford the title compound as a white crystalline solid.
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH:14]1[CH:19]=[N:18][C:17]2N(O)N=[N:22][C:16]=2[CH:15]=1.CCN=C=NCCCN(C)C.Cl.Cl.NC1C=NC=CC=1>C(Cl)Cl>[C:4]([O:3][C:1](=[O:2])[NH:8][CH2:9][CH2:10][C:11](=[O:13])[NH:22][C:16]1[CH:17]=[N:18][CH:19]=[CH:14][CH:15]=1)([CH3:5])([CH3:6])[CH3:7] |f:2.3|

Inputs

Step One
Name
TEA
Quantity
2.2 mL
Type
reactant
Smiles
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCC(=O)O
Name
Quantity
0.68 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=NC=CC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC(NC=1C=NC=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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